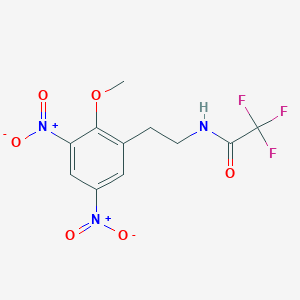
2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide
Descripción general
Descripción
Trifluoroacetamides are a class of compounds that contain a trifluoroacetyl group (-COCF3) attached to an amide nitrogen. They are often used in organic synthesis due to their unique reactivity .
Molecular Structure Analysis
Trifluoroacetamides have a polar amide bond, which can participate in hydrogen bonding. The trifluoroacetyl group is highly electronegative, which can influence the compound’s reactivity .Chemical Reactions Analysis
Trifluoroacetamides can participate in a variety of chemical reactions. For example, they can act as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoroacetamides are generally polar due to the presence of the amide bond and the trifluoroacetyl group. They may also have a higher boiling point compared to similar compounds without the trifluoroacetyl group due to the increased polarity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
- Xanthate-Transfer Approach : A study by Gagosz and Zard outlines a synthetic approach involving xanthate transfer to α-trifluoromethylamines, highlighting the utility of trifluoroacetamide derivatives in creating biologically active compounds through radical additions (Gagosz & Zard, 2006).
- Precursors for Difluoroazetidinones : Bordeau et al. discussed difluoro(trimethylsilyl)acetamides as precursors to 3,3-difluoroazetidinones, indicating the role of fluorinated acetamides in synthesizing nitrogen-containing heterocycles (Bordeau et al., 2006).
- Oxidative Addition to Alkenes : Shainyan et al. explored reactions of trifluoroacetamide with alkenes in an oxidative system, leading to products like iodoamidation, showcasing the reactivity of such compounds in organic synthesis (Shainyan et al., 2015).
Molecular Structure and Properties
- Crystal Structure Analysis : Pan et al. synthesized and characterized (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, providing insight into the molecular and crystal structure, including intermolecular hydrogen bonds, which could be relevant for understanding the properties of similar trifluoroacetamide derivatives (Pan et al., 2016).
- Antifungal Activity : Alharbi and Alshammari synthesized new fluorine-substituted 1,2,4-triazines from trifluoroacetamide derivatives and evaluated their antibacterial properties, indicating potential applications in medicinal chemistry (Alharbi & Alshammari, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-methoxy-3,5-dinitrophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O6/c1-23-9-6(2-3-15-10(18)11(12,13)14)4-7(16(19)20)5-8(9)17(21)22/h4-5H,2-3H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZODKUSYIZSQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-methoxy-3,5-dinitrophenethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



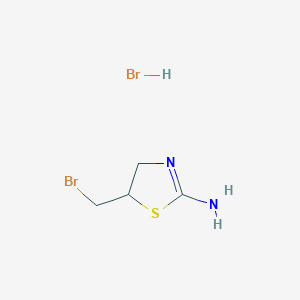
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
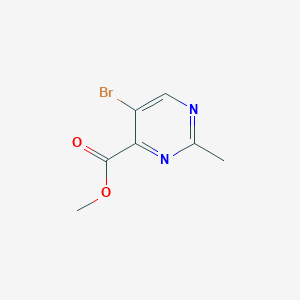

![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
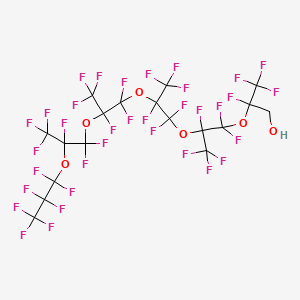
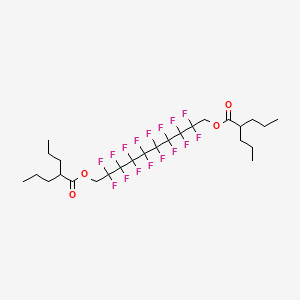
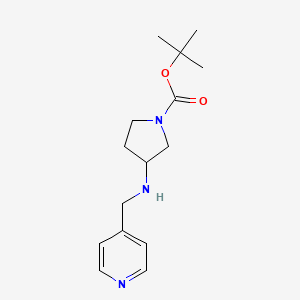

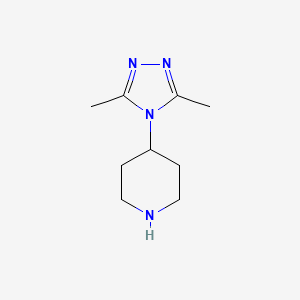
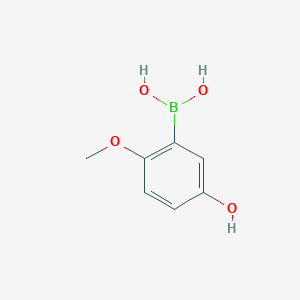
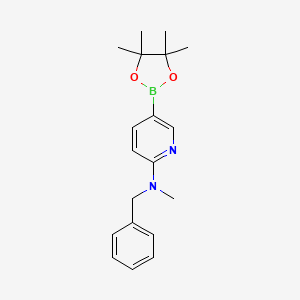
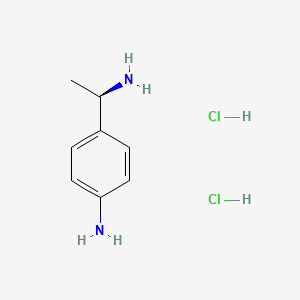
![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)